N-Methyldiethanolamine
Overview
Description
N-Methyldiethanolamine is a chemical compound utilized in a wide range of industrial and scientific applications. Its multifunctionality stems from its unique chemical structure, making it an essential reagent in various synthetic processes.
Synthesis Analysis
MDEA serves as a novel structure-directing agent in the synthesis of aluminophosphate-based molecular sieves, showcasing its versatility in facilitating the formation of SAPO-34, SAPO-35, AlPO-9, and AlPO-22 molecular sieves under specific conditions (Wang et al., 2015). Furthermore, it has been used to synthesize high-nuclearity homometallic iron and nickel clusters, demonstrating its role in advancing the field of inorganic chemistry (Foguet-Albiol, Abboud, & Christou, 2005).
Molecular Structure Analysis
The molecular structure of MDEA-enabled compounds is characterized by X-ray diffraction, demonstrating the compound's ability to structure-direct and influence the crystallization process of molecular sieves and metal clusters. These structures are condition-dependent and showcase MDEA's flexibility as a template in synthetic chemistry.
Chemical Reactions and Properties
MDEA's chemical reactivity includes its use as a precursor for various chemical reactions, including the formation of quaternary ammonium salts through reactions with different alkyl halides. This illustrates MDEA's role in synthesizing compounds with potential applications in different chemical sectors (Xue, 2002).
Physical Properties Analysis
Studies on the physical properties of MDEA, such as its density, viscosity, and surface tension in aqueous solutions, provide insight into its behavior in various solvent systems. These properties are critical for its application in gas treatment processes, where MDEA is used to capture acid gases (Rinker, Oelschlager, & Sandall, 1994).
Chemical Properties Analysis
The chemical properties of MDEA, including its dissociation constant and reaction kinetics with carbon dioxide, are essential for its application in carbon capture technologies. Understanding these properties allows for the optimization of processes where MDEA is used as a solvent for CO2 absorption (Kamps & Maurer, 1996).
Scientific Research Applications
1. Surface Thermodynamics and Viscosity Studies
- Methods of Application: The mass fractions of MDEA and tetramethylammonium arginate were varied, and the surface tension and viscosity values were measured at different temperatures ranging from 303.2 to 323.2 K .
- Results: The measured surface tension and viscosity values were satisfactorily fitted to thermodynamic models. The surface entropy and surface enthalpy of the solutions were calculated using the fitted model of the surface tension .
2. Production of Esterquats
- Methods of Application: A Zn-doped CaO catalyst was used for the transesterification of methyl ester and MDEA. The process was optimized for temperature, vacuum, molar ratio, and catalyst dosage .
- Results: A maximum MDEA di-ester yield of 83% was obtained under the optimized conditions. The catalyst showed consistent activity in three consecutive runs .
3. Synthesis of Aluminophosphate-Based Molecular Sieves
4. Catalytic Ozonation
- Results: The catalytic ozonation process improves the removal of aqueous MDEA and can be used as a pre-treatment before a biological process .
5. Density and Viscosity Studies
- Methods of Application: The density was measured at amine mass fraction w1 from 0.3 to 1 for the temperature range 293.15–353.15 K . The viscosity was measured at amine mass fraction w1 from 0.3 to 1 for the temperature range 293.15–363.15 K .
- Results: The measured density and viscosity values were satisfactorily fitted to thermodynamic models. The excess molar volumes VE were determined from density data. The viscosity deviation ηE and excess free energy of activation for viscous flow Δ GE* were determined from measured viscosities and examined for intermolecular interactions among mixture molecules .
6. CO2 Capture
- Results: The technology has proven the capability of over 90% of CO2 removal efficiency, making amine-based PCC a reliable and economical technology .
7. Removal of Heat-Stable Salts
- Application Summary: MDEA is used in an efficient and scalable process for removing heat-stable salts (HSS) ions from amine solution while recovering MDEA solution for its reuse in gas sweetening plants .
- Results: The specific results or outcomes are not detailed in the source .
8. CO2 Capture
- Application Summary: Tertiary aqueous amines like MDEA have been studied for performance in CO2 removal . The low reaction heat of tertiary amines with CO2 reduce the energy penalty due to the CO2 stripping, which make the technology more feasible to use .
- Results: The specific results or outcomes are not detailed in the source .
Safety And Hazards
N-Methyldiethanolamine causes serious eye irritation . It is harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation . Ingestion may cause gastrointestinal irritation, nausea, diarrhoea, vomiting .
Relevant Papers Several papers have been published on N-Methyldiethanolamine. For instance, a paper titled “Metal Oxides Enhance the Absorption Performance of N-Methyldiethanolamine Solution during the Carbon Dioxide Capture Process” explores the effects of metal oxides on the absorption performance of N-Methyldiethanolamine . Another paper titled “The capture of carbonyl sulfide by N‐methyldiethanolamine: A systematic density functional theory investigation” explores the mechanism of carbonyl sulfide (COS) absorption by N-Methyldiethanolamine . A third paper titled “A novel diamine non-aqueous absorbent based on N-methyl diethanolamine” proposes a novel non-aqueous diamine absorbent based on alkanolamine regulation .
properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |
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InChI Key |
CRVGTESFCCXCTH-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(CCO)CCO | |
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Molecular Formula |
C5H13NO2, Array | |
Record name | METHYLDIETHANOLAMINE | |
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Record name | N-METHYL DIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8025591 | |
Record name | N-Methyldiethanolamine | |
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Molecular Weight |
119.16 g/mol | |
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Physical Description |
Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYLDIETHANOLAMINE | |
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Boiling Point |
477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |
Record name | METHYLDIETHANOLAMINE | |
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Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |
Record name | METHYLDIETHANOLAMINE | |
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Density |
1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.12 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |
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Product Name |
N-Methyldiethanolamine | |
Color/Form |
Colorless liquid, Liquid | |
CAS RN |
105-59-9 | |
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Melting Point |
-6 °F (NTP, 1992), -21 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/7103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Methyldiethanolamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.